molecular formula C19H25N5O2 B11303003 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)isobutyramide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)isobutyramide

Cat. No.: B11303003
M. Wt: 355.4 g/mol
InChI Key: ROLBCEMUGIVXJD-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of substituted pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2,4-diaminopyrimidine with suitable reagents under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine group.

    Coupling with the Phenyl Ring: The phenyl ring can be coupled to the pyrimidine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Amidation Step: The final step involves the formation of the amide bond by reacting the intermediate product with 2-methylpropanoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

    Pharmaceuticals: The compound may have potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds with industrial applications.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine Derivatives: Compounds such as aminopyrimidine (CHEBI:38338) share structural similarities with 2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, are structurally related.

    Phenyl Derivatives: Various phenyl-substituted compounds share similarities in their aromatic ring structures.

Uniqueness

The uniqueness of 2-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-methyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]propanamide

InChI

InChI=1S/C19H25N5O2/c1-13(2)18(25)22-16-6-4-15(5-7-16)21-17-12-14(3)20-19(23-17)24-8-10-26-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)(H,20,21,23)

InChI Key

ROLBCEMUGIVXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C(C)C

Origin of Product

United States

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